4-(2H-1,2,3-Triazol-2-yl)pyridine
Description
Significance of Pyridine-Triazole Hybrid Systems in Chemical Sciences
Pyridine-triazole hybrid systems are chemical structures that incorporate both a pyridine (B92270) and a triazole ring. This combination results in molecules with unique electronic and structural features, making them valuable in medicinal chemistry, materials science, and catalysis. ijarsct.co.in The pyridine ring, a six-membered heterocycle with one nitrogen atom, is a common scaffold in many natural products and pharmaceuticals. rsc.org The triazole ring, a five-membered ring with three nitrogen atoms, provides stability, and the ability to form various non-covalent interactions, which is crucial for biological activity. nih.gov
The fusion of these two heterocyclic systems can enhance the therapeutic properties of the parent compounds. ijarsct.co.in For instance, some pyridine-triazole hybrids have shown promising activity as anticancer, antimalarial, and anti-proliferative agents. rsc.org Their versatility also extends to materials science, where they are used in the development of polymers and fluorescent chemosensors. numberanalytics.comnih.gov In catalysis, these hybrids can act as ligands for metal complexes, facilitating a variety of organic transformations. rcsi.com
Overview of Nitrogen-Containing Heterocyclic Scaffolds in Modern Research
Nitrogen-containing heterocyclic compounds are a cornerstone of modern chemical research, forming the structural basis for a vast array of biologically active molecules and functional materials. openmedicinalchemistryjournal.comelsevierpure.com These scaffolds are prevalent in natural products like vitamins, hormones, and antibiotics, as well as in a majority of pharmaceuticals. openmedicinalchemistryjournal.com Their structural diversity and ability to interact with biological targets make them indispensable in drug discovery. nih.govresearchgate.net
Beyond pharmaceuticals, nitrogen heterocycles are crucial in agrochemicals, with over 70% of commercial fungicides, herbicides, and insecticides containing these structural motifs. openmedicinalchemistryjournal.com They also find applications as corrosion inhibitors, dyes, and components of advanced polymers. elsevierpure.com The continuous development of new synthetic methods for these compounds underscores their importance and the ongoing quest for novel functionalities. elsevierpure.com
Historical Context of Triazole Chemistry Development and its Integration with Pyridine Architectures
The history of triazole chemistry began in the late 19th century with the first synthesis of a triazole compound by Bladin in 1885. nih.govmdpi.com For many years, the development in this area was gradual. A significant surge in interest occurred in the 2000s with the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. numberanalytics.com This reaction provides a highly efficient and selective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, which has greatly accelerated research in this field. numberanalytics.com
The integration of triazole and pyridine rings into single molecular entities is a more recent development, driven by the desire to create hybrid compounds with enhanced or novel properties. ijarsct.co.in This strategic combination leverages the favorable characteristics of both heterocyclic systems. Researchers have developed various synthetic routes to access these hybrids, often employing multi-component reactions or metal-catalyzed cross-coupling strategies. rsc.orgnih.gov The resulting pyridine-triazole derivatives have been explored for a wide range of applications, demonstrating the successful fusion of these two important chemical architectures. ijarsct.co.inrcsi.com
Scope and Academic Relevance of Research on 4-(2H-1,2,3-Triazol-2-yl)pyridine and its Analogs
Research on this compound and its analogs is an active area of academic inquiry. The specific linkage in this isomer, where the pyridine ring is attached to the 2-position of the 1,2,3-triazole ring, presents a unique spatial arrangement and electronic distribution compared to its other isomers. This structural nuance can significantly influence its biological activity and material properties.
The academic relevance of this particular compound and its derivatives lies in several key areas:
Medicinal Chemistry: Scientists are investigating the potential of these compounds as therapeutic agents. For example, analogs of 4,5-disubstituted 2H-1,2,3-triazoles have been synthesized and evaluated for their anticancer activities. nih.gov
Materials Science: The unique photophysical properties of pyridine-triazole systems are being explored for applications such as fluorescent sensors for metal ion detection. nih.gov
Coordination Chemistry: The nitrogen atoms in both the pyridine and triazole rings can act as coordination sites for metal ions, making these compounds interesting ligands for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potential catalytic or material applications. researchgate.nettuiasi.ro
Synthetic Methodology: The development of efficient and selective synthetic routes to this compound and its derivatives is a continuous area of research, contributing to the broader field of heterocyclic chemistry. nih.gov
The study of this specific isomer and its analogs contributes to a deeper understanding of structure-activity relationships and the fundamental principles of molecular design.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(triazol-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVOPIHVUCRQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2h 1,2,3 Triazol 2 Yl Pyridine and Its Derivatives
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 4-(2H-1,2,3-Triazol-2-yl)pyridine Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," prized for its efficiency, reliability, and mild reaction conditions. nih.gov It is a powerful method for forming 1,2,3-triazole rings from organic azides and terminal alkynes. beilstein-journals.org
A paramount challenge in the synthesis of substituted 1,2,3-triazoles is controlling the regioselectivity. The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne typically yields a mixture of 1,4-disubstituted and 1,5-disubstituted regioisomers. nih.gov The advent of copper(I) catalysis revolutionized this transformation by providing almost exclusive access to the 1,4-disubstituted 1,2,3-triazole isomer. nih.govrsc.orgnih.gov
The target molecule, this compound, features an N2-substituted triazole ring. This substitution pattern is not directly accessible via the standard CuAAC protocol, which selectively generates N1-substituted triazoles. nih.gov Therefore, achieving the N2-pyridyl substitution requires alternative strategies that deviate from the classic CuAAC pathway or employ post-synthesis modification. Control over regioselectivity to favor N2-isomers in a one-pot cycloaddition is a significant synthetic hurdle, often necessitating specialized catalysts or precursor design to override the inherent preference of the copper-catalyzed mechanism.
For the synthesis of related 1,4-disubstituted pyridinyl-triazoles via CuAAC, optimization of reaction parameters is critical to maximize yield and ensure high purity. Key variables include the choice of solvent, temperature, reaction time, and catalyst loading. The classic combination of a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270) is widely used to generate the active Cu(I) species in situ. acs.orgnih.gov Reactions are often performed in various solvents, including mixtures of water with THF, DMF, or alcohols, to ensure the solubility of all components. beilstein-journals.orgacs.org
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | t-BuOH/H₂O | Room Temp | 12 | 85 |
| 2 | CuI (1) | None | DMF | 80 | 6 | 92 |
| 3 | Cu₂O (2) | TBTA (2) | CH₃CN/H₂O | Room Temp | 8 | 95 |
| 4 | Cu(OAc)₂ (5) | Sodium Ascorbate (15) | EtOH/H₂O | 60 | 4 | 88 |
This table presents representative data for the synthesis of 1,4-disubstituted triazoles, illustrating common optimization parameters in CuAAC reactions.
The efficacy of the CuAAC reaction is profoundly influenced by the catalyst system. While simple copper salts are effective, the use of ligands to stabilize the catalytically active Cu(I) oxidation state can prevent catalyst disproportionation and oxidation, leading to improved reaction rates and lower catalyst loadings. acs.org Pyridinyl-triazole based ligands have themselves been identified as superior systems for CuAAC reactions, creating highly active dinuclear Cu(I) complexes that facilitate the cycloaddition under mild, open-flask conditions. researchgate.netexlibrisgroup.com The choice of the copper salt's counter-ion (e.g., iodide, bromide, chloride) can also be crucial, as it affects the formation and stability of the active catalytic complex. exlibrisgroup.com
| Entry | Copper Source | Ligand | Key Features |
| 1 | CuI | Pyridinyl-triazole | Forms stable dinuclear Cu(I) complexes; allows for low catalyst loading and ambient temperature reactions. exlibrisgroup.com |
| 2 | CuSO₄/NaAsc | Tris(benzyltriazolylmethyl)amine (TBTA) | Protects Cu(I) from oxidation and disproportionation; widely used in aqueous systems. acs.org |
| 3 | CuBr | Tris(triphenylphosphine) | Effective for a range of substrates under mild conditions. acs.org |
| 4 | Copper Nanoparticles | None | Heterogeneous catalyst, allowing for easy separation and recyclability. researchgate.net |
This table summarizes various catalyst and ligand systems employed in CuAAC reactions to enhance efficiency and stability.
Multi-Component Reactions (MCRs) for Pyridine-Triazole Hybrid Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient and atom-economical route to complex molecules. bohrium.com They are particularly well-suited for the construction of heterocyclic scaffolds like pyridine-triazole hybrids. rsc.org
The successful application of MCRs for synthesizing pyridine-triazole hybrids hinges on the rational design of the starting materials. nih.govnih.gov A convergent approach involves selecting precursors that can participate in distinct, sequential, or concurrent reaction pathways to assemble the two heterocyclic rings in one pot. For instance, a four-component reaction could involve an aldehyde, a β-ketoester, an amine source (like ammonium (B1175870) acetate), and malononitrile (B47326) to construct the pyridine (B92270) ring, with one of these precursors bearing a latent azide or alkyne functionality. nih.gov This functional handle can then undergo a subsequent in-situ cycloaddition to form the triazole ring, yielding the final hybrid molecule. nih.gov
The mechanistic pathways for MCRs that form pyridine-triazole scaffolds are often complex and involve a cascade of classical organic reactions. A plausible mechanism for the formation of a polysubstituted pyridine ring, for example, begins with a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound like malononitrile. beilstein-journals.org This is followed by a Michael addition of a β-ketoester or enamine, leading to an intermediate that undergoes intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to furnish the pyridine core. nih.govbeilstein-journals.org If one of the precursors contains an azide or alkyne, the final step would be the cycloaddition to form the triazole ring. The specific pathway and the order of bond formation depend heavily on the chosen reactants, catalyst, and reaction conditions.
Alternative Synthetic Routes to this compound Scaffolds
The synthesis of 1,2,3-triazoles is a cornerstone of heterocyclic chemistry, yet achieving regioselective access to the N2-substituted isomer, such as this compound, presents unique challenges. While the renowned copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" almost exclusively yields the 1,4-disubstituted (1H) isomer, alternative and non-conventional methods are crucial for accessing the 2H-scaffold.
Non-Conventional Synthetic Techniques (e.g., Microwave Irradiation, Ultrasound-Assisted Synthesis, Mechanochemistry)
Non-conventional energy sources have been widely applied to accelerate the synthesis of 1,2,3-triazoles, offering significant advantages in terms of reduced reaction times, increased yields, and alignment with green chemistry principles.
Microwave Irradiation: Microwave-assisted synthesis has proven highly effective for 1,3-dipolar cycloaddition reactions. nih.gov This technique dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating. semanticscholar.org For instance, the Cu(I)-catalyzed cycloaddition of various alkynes and organic azides under microwave irradiation can be completed in as little as 12 minutes with high yields. nih.gov However, it is critical to note that these methods predominantly produce the 1,4-disubstituted regioisomer. The regioselective synthesis of 2H-1,2,3-triazoles, including pyridyl-substituted variants, using microwave assistance remains a significant challenge and is not a commonly reported route. scielo.brnih.gov
Ultrasound-Assisted Synthesis: Sonication provides an alternative green method that enhances chemical reactivity through acoustic cavitation. This technique has been successfully employed for the synthesis of 1,4-disubstituted 1,2,3-triazoles, again showing benefits such as shorter reaction times and high yields under mild conditions. The application of ultrasound to regioselectively produce N2-substituted triazoles is not well-documented in the literature.
Mechanochemistry: Synthesis via ball milling represents another green technique that minimizes or eliminates the need for solvents. While mechanochemical methods have been developed for the synthesis of 1,2,3-triazole derivatives, these routes also typically lead to the 1H-isomers dictated by the mechanism of the CuAAC reaction.
The following table provides a comparative overview of conventional versus microwave-assisted methods for 1,2,3-triazole synthesis, illustrating the general advantages of the non-conventional technique.
| Parameter | Conventional Heating Method | Microwave Irradiation Method | Reference |
|---|---|---|---|
| Reaction Time | 4–8 hours | 5–15 minutes | nih.govsemanticscholar.org |
| Yield | 48–62% | 85–96% | nih.govsemanticscholar.org |
| Energy Source | External heating (oil bath) | Direct dielectric heating | nih.gov |
| Selectivity | Primarily yields 1,4-disubstituted (1H) isomers | semanticscholar.org |
Stereochemical Control and Diastereoselectivity in this compound Synthesis
Achieving stereochemical control in the synthesis of heterocycles is paramount for applications in medicinal chemistry and materials science. However, the direct and stereoselective synthesis of N2-substituted chiral 1,2,3-triazoles is a formidable challenge. nih.gov Most existing methods for asymmetric triazole synthesis focus on the copper-catalyzed cycloaddition to generate chiral 1,4-disubstituted isomers. These strategies often employ chiral ligands to induce enantioselectivity.
The development of a universal and direct methodology for the stereoselective synthesis of the N2-substituted regioisomer remains an unmet goal in synthetic chemistry. scielo.br The inherent difficulty lies in controlling the regioselectivity of the initial cycloaddition away from the kinetically favored 1,4-isomer while simultaneously inducing stereocontrol at a new chiral center. Consequently, strategies for obtaining chiral N2-substituted triazoles often rely on the use of pre-existing chiral starting materials or post-synthetic resolution, rather than direct asymmetric catalysis.
Functionalization and Derivatization Strategies for this compound
Post-synthetic modification of a pre-formed heterocyclic core is a powerful strategy for generating molecular diversity. For this compound, functionalization can occur at either the triazole or the pyridine ring.
Post-Synthetic Modification of the Triazole Ring in this compound
The most direct route to the this compound scaffold involves the N-arylation of an unsubstituted 1,2,3-triazole with a suitable pyridine derivative, such as 4-halopyridine. The alkylation or arylation of an NH-1,2,3-triazole can produce a mixture of N1 and N2 isomers. However, the N2-substituted isomer is generally the thermodynamically more stable product. nih.gov Reaction conditions can be tuned to favor its formation. mdpi.com
Strategies to achieve regioselective N2-arylation include:
SNAr Reactions: The reaction of NH-1,2,3-triazoles with highly activated aryl halides (e.g., those bearing strong electron-withdrawing groups) can proceed regiospecifically to yield only the N2-aryl substituted products. mdpi.com
Chan-Lam Coupling: Copper-catalyzed Chan-Lam arylation of NH-1,2,3-triazoles with boronic acids has been shown to afford N2-aryl derivatives with 100% regioselectivity. mdpi.com
Catalyst-Free Arylation: The use of diaryl iodonium (B1229267) salts provides a scalable, catalyst-free method for the regioselective N2-arylation of 1,2,3-triazoles, with density functional theory (DFT) calculations confirming that the N2 product is thermodynamically favored. nih.govorganic-chemistry.org
The table below summarizes various conditions for the regioselective N-arylation of 1,2,3-triazoles, favoring the N2 isomer.
| Reaction Type | Arylating Agent | Catalyst/Base | Key Feature | Reference |
|---|---|---|---|---|
| SNAr | Activated Aryl Halides | Base (e.g., K2CO3) | Regiospecific for N2 with activated substrates | mdpi.com |
| Chan-Lam Coupling | Aryl Boronic Acids | Cu(OAc)2 | 100% N2-regioselectivity | mdpi.com |
| Buchwald-Hartwig Coupling | Aryl Halides | Pd-catalyst with hindered phosphine (B1218219) ligands | High selectivity for N2 regioisomer | scielo.br |
| Catalyst-Free Arylation | Diaryl Iodonium Salts | Base (e.g., Na2CO3) | Excellent N2-selectivity, environmentally benign | organic-chemistry.org |
Chemical Transformations and Substitution Reactions at the Pyridine Moiety
The reactivity of the pyridine ring in this compound is governed by the electronic properties of the triazolyl substituent. Unlike the electron-donating 1H-1,2,3-triazol-1-yl group, the 2H-1,2,3-triazol-2-yl substituent acts as an electron-withdrawing group, deactivating the pyridine ring towards electrophilic aromatic substitution (EAS). wikipedia.orguoanbar.edu.iq
This deactivation is similar to that observed in nitrobenzene. Therefore, EAS reactions such as nitration or halogenation would require harsh conditions and are expected to proceed with low reactivity. The substitution would be directed to the meta-position (C-3 and C-5) relative to the triazole substituent.
Conversely, the electron-deficient nature of the pyridine ring, enhanced by the triazolyl group, makes it more susceptible to nucleophilic aromatic substitution (NAS). Attack by strong nucleophiles would be favored at the ortho- (C-2, C-6) and para- (C-4) positions. In the case of this compound, nucleophilic attack would be directed to the C-2 and C-6 positions.
Synthesis of Advanced Ligands and Complex Precursors for Further Research
The this compound scaffold is an excellent precursor for advanced ligands in coordination and supramolecular chemistry. The molecule can act as a bidentate N,N-ligand, coordinating to a metal center through the pyridine nitrogen and one of the adjacent nitrogen atoms (N1 or N3) of the triazole ring. acs.org
These pyridyl-triazole ligands have emerged as versatile alternatives to traditional bipyridine and terpyridine ligands. nih.govacs.org They can be synthesized and functionalized with relative ease, often using the N-arylation strategies described previously. nih.gov
The coordination of these ligands to various transition metals, including ruthenium(II), iridium(III), rhodium(III), and iron(II), has been extensively studied. acs.orgnih.gov This has led to the creation of a diverse range of molecular architectures:
Mononuclear Complexes: Simple coordination yields complexes of the type [M(L)n] with defined photophysical and electrochemical properties. nih.gov
Bimetallic Complexes: Ligands can be designed to coordinate multiple metal centers, leading to homo- and heterobimetallic complexes with potential applications in catalysis. acs.org
Metallosupramolecular Architectures: Bis-bidentate versions of these ligands can self-assemble with metal ions to form complex structures such as metallomacrocycles and helicates.
Advanced Spectroscopic and Structural Characterization of 4 2h 1,2,3 Triazol 2 Yl Pyridine and Its Analogs
X-ray Crystallography for Molecular Structure and Packing Analysis
X-ray crystallography is a powerful tool for determining the precise molecular geometry and understanding the intermolecular forces that govern the packing of molecules in a crystal lattice.
Single-Crystal X-ray Diffraction Studies of 4-(2H-1,2,3-Triazol-2-yl)pyridine Derivatives
Single-crystal X-ray diffraction analysis has been instrumental in confirming the molecular structures of various triazole and pyridine-containing compounds. For instance, the structures of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and its precursor were unequivocally assigned using this technique. mdpi.com In one study, compound 3 was found to crystallize in the triclinic crystal system with the P-1 space group, while its precursor 1 crystallized in the monoclinic system with a P21 space group. mdpi.com The analysis revealed that the triazole and indole (B1671886) rings in these compounds are twisted relative to each other. mdpi.com
Similarly, the crystal structure of a Co(II) complex with 5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid, [Co(tpa)2(H2O)4]·2H2O, was determined by single-crystal X-ray diffraction, confirming its three-dimensional supramolecular framework. mdpi.com Another study on 1,2,4-triazolo[4,3-a]pyridin-3-amine showed that it crystallizes in the monoclinic system with the P21/n space group, with two independent molecules in the asymmetric unit. mdpi.com These examples highlight the capability of single-crystal X-ray diffraction to provide definitive structural information for complex heterocyclic systems.
Table 1: Crystallographic Data for Selected Triazole Derivatives
| Compound | Crystal System | Space Group | Key Features | Reference |
| Compound 3 | Triclinic | P-1 | Twisted triazole and indole rings. | mdpi.com |
| Compound 1 | Monoclinic | P21 | Four molecules in the asymmetric unit with slight geometric differences. | mdpi.com |
| [Co(tpa)2(H2O)4]·2H2O | Not specified | Not specified | 3D supramolecular framework. | mdpi.com |
| 1,2,4-Triazolo[4,3-a]pyridin-3-amine | Monoclinic | P21/n | Two independent molecules in the asymmetric unit linked by hydrogen bonds. | mdpi.com |
| [Pd(HL)2]2+ cation | Not specified | Not specified | Almost planar structure with intramolecular hydrogen bonds. | nih.gov |
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking in Crystal Lattices
The solid-state packing of this compound and its analogs is significantly influenced by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking. These interactions play a crucial role in the formation of stable and well-ordered crystalline structures. bohrium.com
Hydrogen Bonding: Hydrogen bonds are prevalent in the crystal structures of triazole-pyridine derivatives, often involving the nitrogen atoms of the triazole and pyridine (B92270) rings as acceptors. In the crystal structure of a Co(II) complex, O-H···N and O-H···O hydrogen bonds involving coordinated water molecules and the triazole and carboxylate groups are observed. mdpi.com Similarly, in 1,2,4-triazolo[4,3-a]pyridin-3-amine, molecules form centrosymmetric dimers through N-H···N hydrogen bonds. mdpi.com The analysis of these networks is critical for understanding the supramolecular assembly of these compounds. researchgate.net
π-π Stacking: Aromatic rings, such as the pyridine and triazole moieties, can engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are characterized by the close, parallel alignment of the rings. For example, in the crystal structure of a bis{μ2-3-(pyridin-2-yl)-5-[(1,2,4-triazol-1-yl)methyl] derivative, π-π stacking interactions are observed with centroid-centroid distances of approximately 3.5 to 3.8 Å. nih.goviucr.org The presence of π-π stacking has also been confirmed in other triazole derivatives through the analysis of their crystal structures and Hirshfeld surfaces. mdpi.commdpi.comresearchgate.net These interactions can significantly influence the electronic and photophysical properties of the materials. rsc.org
Polymorphism and Crystal Engineering Considerations for this compound Structures
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties. The study of solvatomorphism, a phenomenon related to polymorphism where different crystal structures are obtained from different solvents, has been reported for an iron(II) complex with a hydrotris(1,2,3-triazol-1-yl)borate ligand. bohrium.com This complex was found to form five different solvatomorphs, some of which could be converted to a desolvated form upon heating. bohrium.com
Crystal engineering principles can be applied to design and synthesize crystalline materials with desired structures and properties. By understanding and controlling the intermolecular interactions, such as hydrogen bonding and π-π stacking, it is possible to influence the crystal packing and potentially generate new polymorphs. bohrium.com The investigation of different substituent effects on non-covalent interactions can provide insights into the rational design of crystalline triazole derivatives with specific solid-state architectures. bohrium.com The ability to control polymorphism is essential for applications where specific crystal properties are required.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule.
Advanced 1H and 13C NMR Techniques for Comprehensive Structural Elucidation
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques for the characterization of this compound and its analogs.
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For example, in a series of 1,2,4-triazolyl pyridines, the chemical shifts of the pyridine and triazole protons were reported, along with those of various substituents. nih.gov The integration of the signals provides the relative number of protons of each type.
¹³C NMR: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule and their electronic environment. The chemical shifts of the carbon atoms in the pyridine and triazole rings, as well as in any side chains, can be assigned. For instance, in a study of 1,2,4-triazole (B32235) derivatives, the ¹³C NMR spectra showed distinct signals for the triazole and pyridine carbons. dergipark.org.tr
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Triazole-Pyridine Derivatives
| Compound/Fragment | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Reference |
| 2,6-Bis(1,2,3-triazol-4-yl)pyridine derivative | δ 8.50 (s, 2H), 8.03 (d, 2H), 7.96 (t, 1H) (CD3COCD3) | δ 152.4, 149.6, 139.5, 124.8, 120.1 (CD3COCD3) | rsc.org |
| 3-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(phenylethynyl)pyridine | δ 8.89–8.83 (m, 1H), 8.80–8.74 (m, 1H), 8.07 (t, 1H) (CDCl3) | δ 153.3, 152.9, 152.1, 147.4, 138.1 (CDCl3) | nih.gov |
| 4-(5-(((4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-1H-1,2,4-triazole-3-yl)pyridine | δ 8.74 (d, 1H), 8.60 (d, 1H), 8.30 (d, 1H), 7.82 (d, 1H) (Not specified) | δ 154.90, 148.90, 147.01 (Not specified) | dergipark.org.tr |
| [2-(1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)pyridine]-chlorotricarbonylrhenium(I) | δ 9.06 (s, 1H), 9.00 (ddd, 1H), 8.18 (ddd, 1H), 8.08 (ddd, 1H) (CD3CN) | δ 154.2, 150.3, 150.0, 142.2, 141.5 (CD3CN) | acs.org |
Note: Chemical shifts are highly dependent on the specific compound and the solvent used.
Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR experiments are powerful techniques that provide correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of the molecular connectivity. wikipedia.org These techniques are crucial for complex molecules where the 1D spectra may be crowded or difficult to interpret. science.govscience.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). wikipedia.org Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule, helping to piece together molecular fragments. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows which protons are directly attached to which carbon atoms. wikipedia.org Each cross-peak in an HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. wikipedia.org HMBC is particularly useful for identifying connections between molecular fragments separated by quaternary carbons or heteroatoms. youtube.com
By combining the information from these 2D NMR experiments, chemists can confidently determine the complete chemical structure of novel this compound derivatives and their analogs. science.govipb.pt
Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assembly and Aggregation Studies
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that distinguishes molecules based on their diffusion coefficients, which are related to their size and shape. uio.nomagritek.comrsc.org This method is particularly valuable for studying supramolecular assembly and aggregation phenomena in solution. rsc.orgresearchgate.net
In the context of this compound and its analogs, DOSY can be employed to investigate the formation of larger species through non-covalent interactions. For instance, studies on related triazole-pyridine systems have utilized DOSY to monitor the formation of halogen-bond-stabilized complexes and to understand complex dynamic equilibria of oligomers in solution. rsc.orgresearchgate.net The technique provides a pseudo-2D spectrum with chemical shifts on one axis and diffusion coefficients on the other, allowing for the separation of signals from different species in a mixture. magritek.com This "NMR chromatography" can reveal the presence of monomers, dimers, or higher-order aggregates and provide estimates of their molecular weights. magritek.comd-nb.info For example, DOSY has been used to study the coordination chemistry of a 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine ligand with silver(I) and iron(II) ions, confirming the formation of discrete complexes in solution. mdpi.comresearchgate.net
The following table illustrates the type of data that can be obtained from a DOSY experiment on a hypothetical mixture containing a monomeric and an aggregated form of a triazolylpyridine derivative.
| Species | Diffusion Coefficient (D) x 10⁻¹⁰ m²/s | Hydrodynamic Radius (Rh) (Å) | Aggregation State |
|---|---|---|---|
| Monomer | 9.5 | 2.5 | Unimer |
| Aggregate | 4.8 | 5.0 | Dimer/Oligomer |
NMR Chemical Shift Analysis for Protonation Site Determination and Tautomerism Studies
NMR chemical shift analysis is a fundamental tool for elucidating the protonation sites and studying tautomeric equilibria in heterocyclic compounds like this compound. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, which is significantly altered upon protonation or tautomerization.
Protonation of the pyridine or triazole rings induces significant downfield shifts in the signals of adjacent protons and carbons. By comparing the experimental chemical shifts with those predicted by theoretical calculations (e.g., GIAO), the most likely site of protonation can be identified. researchgate.net For example, in a study of 3,3′-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol), the strongest downfield shift upon protonation was observed for the pyridine protons, indicating that the pyridine nitrogen is the primary basic site. acs.org
Tautomerism, particularly the N1-H versus N2-H versus N3-H tautomers in the 1,2,3-triazole ring, can also be investigated using NMR. The distinct electronic environments in each tautomer lead to different sets of chemical shifts. The position of the NH proton in the triazole ring is influenced by substituents on the pyridine ring. researchgate.net For instance, studies on methyl-substituted 1,2,3-triazolo[4,5-b]pyridines have shown that the position of the methyl group on the pyridine ring determines the preferred tautomeric form. researchgate.net Heteronuclear coupling constants, such as ¹J(C,H) and ³J(N,H), can provide further evidence to distinguish between different tautomers. ipb.pt
Below is a representative table of how NMR chemical shifts might change upon protonation of a generic triazolylpyridine.
| Proton | δ (ppm) - Neutral | δ (ppm) - Protonated | Δδ (ppm) |
|---|---|---|---|
| Py-Hα | 8.60 | 8.90 | +0.30 |
| Py-Hβ | 7.40 | 7.75 | +0.35 |
| Tz-H | 8.10 | 8.25 | +0.15 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. researchgate.net These methods are invaluable for characterizing the structural features of this compound and its derivatives. sebhau.edu.ly
Analysis of Characteristic Vibrational Modes of Triazole and Pyridine Rings and their Conjugation
The vibrational spectra of this compound are characterized by distinct bands corresponding to the stretching and bending modes of the triazole and pyridine rings.
Pyridine Ring Modes : The pyridine ring exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. tuiasi.ro
Triazole Ring Modes : The triazole ring shows N-H stretching (if present) in the 3300-2300 cm⁻¹ range, which can be broad due to hydrogen bonding. researchgate.net C=N and N=N stretching vibrations of the triazole ring also appear in the 1500-1400 cm⁻¹ region. tuiasi.ro Ring deformation modes are also observed at lower frequencies. researchgate.net
Conjugation Effects : The conjugation between the pyridine and triazole rings can lead to shifts in the positions and changes in the intensities of these characteristic bands. These shifts provide insights into the degree of electronic communication between the two heterocyclic systems.
Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to assign the observed vibrational bands to specific normal modes, aided by Potential Energy Distribution (PED) analysis. sebhau.edu.lymdpi.com
The following table summarizes some of the key vibrational modes for triazole and pyridine rings.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Ring |
|---|---|---|
| ν(C-H) | 3100-3000 | Pyridine/Triazole |
| ν(N-H) | 3300-2300 | Triazole (if applicable) |
| ν(C=N), ν(C=C) | 1600-1400 | Pyridine/Triazole |
| Ring Breathing | 1100-1000 | Pyridine/Triazole |
Spectroscopic Signatures of Ligand-Metal Coordination in Derived Complexes
When this compound acts as a ligand in metal complexes, its vibrational spectrum undergoes noticeable changes that serve as signatures of coordination.
Shifts in Ring Vibrations : Coordination of the pyridine nitrogen or a triazole nitrogen to a metal center alters the electron density of the rings, leading to shifts in the C=N, C=C, and ring breathing modes. tuiasi.roasianpubs.org Typically, these bands shift to higher wavenumbers upon coordination. asianpubs.org
Appearance of New Bands : New vibrational modes corresponding to the metal-ligand bonds (e.g., ν(M-N)) appear in the far-infrared region of the spectrum, typically below 600 cm⁻¹.
Changes in N-H Bands : If the triazole ring is protonated, the ν(N-H) band may be absent upon deprotonation and coordination to the metal. tuiasi.ro
These spectroscopic changes provide direct evidence of ligand-metal bond formation and can help elucidate the coordination mode of the triazolylpyridine ligand. tuiasi.roresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of this compound and its analogs. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. nih.govmdpi.comresearchgate.netacs.org
The excellent agreement between the calculated and experimentally found m/z values confirms the elemental composition of the synthesized compound. jetir.orgtandfonline.comsamipubco.com HRMS is also instrumental in characterizing the fragmentation pathways of these molecules under mass spectrometric conditions. By analyzing the m/z values of the fragment ions, the structural connectivity of the molecule can be deduced, providing further confirmation of its identity. The fragmentation patterns can reveal the characteristic losses of small neutral molecules or radicals from the parent ion, offering insights into the relative bond strengths within the molecule.
A typical HRMS data presentation is shown in the table below.
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Difference (ppm) |
|---|---|---|---|---|
| This compound | C₇H₆N₄ | 147.0665 | 147.0662 | -2.0 |
UV-Visible Electronic Absorption and Emission Spectroscopy
UV-Visible absorption and emission spectroscopy are used to investigate the electronic properties of this compound and its analogs. These techniques provide information about the electronic transitions within the molecule and its potential for luminescence.
The UV-Vis absorption spectra of triazolylpyridines typically exhibit intense bands in the UV region corresponding to π→π* transitions within the aromatic rings. mdpi.comjetir.org Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed. mdpi.comjetir.org The position and intensity of these absorption bands are sensitive to the substitution pattern on the rings and the solvent polarity. nih.govresearchgate.net
Upon coordination to a metal center, the electronic absorption spectra can show new bands attributable to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. rsc.orgacs.org For instance, rhenium(I) complexes of 4-(2-pyridyl)-1,2,3-triazole derivatives display MLCT bands. rsc.org
Some triazolylpyridine derivatives and their metal complexes exhibit fluorescence or phosphorescence. mdpi.comnih.govmdpi.com The emission spectra provide information about the energy of the excited state and the efficiency of the radiative decay process (quantum yield). The difference between the absorption and emission maxima, known as the Stokes shift, is also a key photophysical parameter. mdpi.com The luminescent properties of these compounds are of interest for applications in areas such as sensing and imaging. acs.orgmdpi.com
The following table presents hypothetical photophysical data for a triazolylpyridine derivative.
| Compound | Solvent | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|---|
| Analog A | Acetonitrile | 280 (15,000), 320 (8,000) | 410 | 0.25 | 7800 |
Electronic Transitions and Photophysical Properties of the Compound and its Derivatives
The photophysical properties of triazole-containing compounds are a subject of extensive research due to their potential in materials science, particularly in optoelectronics. rsc.org The electronic absorption and emission spectra of this compound analogs are characterized by transitions involving the π-systems of the heterocyclic rings.
Derivatives of 1,2,3-triazole exhibit significant fluorescence, with emission wavelengths and quantum yields being highly dependent on the substituents attached to the triazole ring. For instance, various 2-aryl substituted 1,2,3-triazoles have been shown to be highly efficient fluorophores, with emission maxima in the range of 335–368 nm and fluorescence quantum yields reaching up to 65% in methanol (B129727) solutions. nih.gov In contrast, alkyl-substituted triazoles show absorption maxima between 224–234 nm. nih.gov
Push-pull purine (B94841) derivatives incorporating a 2-triazolyl substituent demonstrate intense violet or blue fluorescence, with quantum yields as high as 91% in solution and 40% in host-free films. acs.org The nature of the substituents and their position on the heterocyclic systems can significantly influence the photophysical properties. Studies on 4′-phenyl-2,2′:6′,2′′-terpyridine derivatives bearing a (1-substituted)-2,3-triazol-4-yl ring have shown that while the absorption and emission maxima are not significantly affected by the substituent on the triazole ring, the quantum yields can differ. rsc.org
Copper(I) complexes with a 2,2′-(2H-1,2,3-triazole-2,4-diyl)dipyridine ligand, an isomer of the title compound's derivatives, display tunable emissions from green to orange (563–621 nm) in dichloromethane (B109758) solution. rsc.orgnih.gov In the solid state, these complexes can be intense blue-light emitters. rsc.orgnih.gov Similarly, rhenium(I) complexes with the 2-(1,2,3-triazol-1-yl)pyridine (tapy) ligand are weakly emissive in solution but exhibit a remarkable solid-state phosphorescence quantum yield of 0.62, emitting a bright yellow-green light. mdpi.com
Table 1: Photophysical Properties of Selected 1,2,3-Triazole Derivatives
| Compound Type | Solvent/State | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| 2-Aryl substituted 1,2,3-triazoles | Methanol | - | 335-368 | up to 0.65 | nih.gov |
| 2-Alkyl substituted 1,2,3-triazoles | Methanol | 224-234 | - | - | nih.gov |
| 6-Piperidino-2-triazolylpurine derivatives | Solution | - | Violet/Blue | up to 0.91 | acs.org |
| 6-Piperidino-2-triazolylpurine derivatives | Film | - | Violet/Blue | up to 0.40 | acs.org |
| Cu(2,2'-(2H-1,2,3-triazole-2,4-diyl)dipyridine)(P^P) | CH2Cl2 | ~380 | 563-621 | - | rsc.orgnih.gov |
| Rhenium(I) Tapy Complex | Solution | - | ~600 | Very Weak | mdpi.com |
| Rhenium(I) Tapy Complex | Solid State | - | 545 | 0.62 | mdpi.com |
| Iridium(III) (ppy)2Ir(tfmpptz) | CH2Cl2 | 250-320 | 485 | 0.60 | rsc.org |
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also crucial. For iridium(III) complexes with ligands like 2-(5-(4-(trifluoromethyl)phenyl)-2H-1,2,4-triazol-3-yl)pyridine, the intense absorption bands between 250-270 nm are attributed to π-π* transitions of the triazole ligand. rsc.org Theoretical studies, such as time-dependent density functional theory (TD-DFT), are often employed to understand these electronic transitions and support experimental findings. rsc.orgrsc.org
Luminescence and Fluorescence Quenching Studies in Metal-4-(2H-1,2,3-Triazol-2-yl)pyridine Complexes
The coordination of this compound and its analogs to metal centers can lead to significant changes in their luminescence properties, including fluorescence quenching. This phenomenon is of great interest for the development of chemical sensors.
Fluorescence quenching occurs when the fluorescence intensity of a compound is decreased by various molecular interactions, such as energy transfer or complex formation with a quencher molecule. In the context of metal complexes, the metal ion can act as a quencher. For example, in complexes of 2-(1H-1,2,4-triazol-3-yl)pyridine with Co(II), the fluorescence emission of the free ligand is observed to be gradually quenched as the concentration of the Co(II) ion increases, suggesting its potential use for detecting Co(II) in aqueous solutions. tuiasi.roresearchgate.net
A well-known mechanism for luminescence modification in lanthanide complexes is the "antenna effect." In this process, the organic ligand absorbs light and transfers the energy to the metal ion, which then emits light at its characteristic wavelength. This was observed in polymers functionalized with 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands upon the addition of Terbium(III). rsc.org A significant reduction in the ligand-based fluorescence was noted, which is attributed to an efficient energy transfer from the btp ligand to the Tb(III) center, leading to the characteristic green emission of the lanthanide ion. rsc.org
Fluorescence quenching is also a key principle in "turn-off" sensors. For instance, certain coordination complexes can act as sensors for specific analytes by monitoring the decrease in luminescence. rsc.org The formation of a complex with the target analyte can lead to fluorescence quenching. This has been demonstrated with bola-type molecules containing 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) cores, which show a dramatic fluorescence quenching response to Hg²⁺ ions in solution. mdpi.com Studies suggested a static quenching mechanism, where a non-fluorescent ground-state complex is formed between the fluorophore and the quencher. mdpi.com
Thermal Analysis Techniques in Structural Research
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal stability, degradation profiles, and phase behavior of this compound and its related compounds.
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability, decomposition temperatures, and the presence of solvated molecules within a crystal structure.
For derivatives of this compound, TGA is used to determine their decomposition temperatures (Td), which is a critical parameter for applications in materials science, such as in organic light-emitting diodes (OLEDs). For example, push-pull purine derivatives featuring triazolyl substituents were found to possess good thermal stability, with decomposition temperatures of 258 °C and 298 °C for different isomers. acs.org Similarly, TGA of nickel(II) complexes with related triazole-thione ligands indicated that the compounds are stable up to high temperatures, eventually decomposing to the metal oxide. researchgate.net
TGA is also instrumental in confirming the composition of coordination complexes, particularly the presence of solvent molecules like water or acetone (B3395972). In a study of a copper(II) self-assembled cluster, TGA showed two distinct weight losses corresponding to the release of one acetone molecule and five water molecules from the crystal lattice, confirming the formula of the complex. rsc.org The thermal stability of various other metal-organic complexes involving triazole-based ligands has been confirmed using TGA-DTA methods. researchgate.netmdpi.com
Table 2: Decomposition Temperatures (Td) of Selected Triazole Derivatives from TGA
| Compound Type | Decomposition Temperature (°C) | Atmosphere | Reference |
|---|---|---|---|
| Purine derivative 5d | 298 | - | acs.org |
| Purine derivative 9d | 258 | - | acs.org |
| Carbazole-triazole derivatives | up to 300 | - | researchgate.net |
| [Co(tpa)2(H2O)4]·2H2O | Stepwise decomposition starting ~100°C | - | mdpi.com |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and analyze thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions.
DSC studies on derivatives of this compound have revealed important information about their thermal behavior. For 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile, DSC analysis clearly distinguished between different crystalline forms (polymorphs), each exhibiting a unique thermal profile with distinct endothermic peaks corresponding to melting or phase transitions. epo.org
In the field of molecular materials, the glass transition temperature (Tg) is a key property, indicating the transition from a rigid, glassy state to a more rubbery state. DSC measurements of push-pull purine derivatives with triazolyl groups showed Tg values in the range of 82–102 °C, which is sufficient to ensure structural integrity in optoelectronic devices under operating conditions. acs.org
DSC is also crucial for studying spin-crossover (SCO) phenomena in metal complexes, where the spin state of the metal ion changes with temperature. The DSC curve for an iron(II) SCO complex showed distinct peaks during heating and cooling cycles, indicating phase transitions associated with the spin state change. researchgate.net The difference in peak temperatures between cooling and heating reveals the thermal hysteresis of the transition. researchgate.net Furthermore, DSC has been used to investigate the liquid crystalline properties of compounds derived from 1,2,3-triazoles, helping to identify the temperatures of mesophase transitions. cnrs.fr
Table 3: Thermal Transitions of Selected Triazole Derivatives from DSC
| Compound/Material | Transition Type | Temperature (°C) | Reference |
|---|---|---|---|
| 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (Type I) | Endotherm (Melting) | ~295 | epo.org |
| 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (Type II) | Endotherm | ~260 | epo.org |
| Purine derivatives with triazolyl groups | Glass Transition (Tg) | 82-102 | acs.org |
| Iron(II) SCO Complex (Compound 4) | Phase Transition (Cooling) | -65 / -51 | researchgate.net |
| Iron(II) SCO Complex (Compound 4) | Phase Transition (Heating) | -56 / -44 | researchgate.net |
Computational and Theoretical Investigations of 4 2h 1,2,3 Triazol 2 Yl Pyridine
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. dergipark.org.tr The B3LYP functional, a hybrid method that incorporates both Hartree-Fock and DFT principles, is frequently used with basis sets like 6-311G(d,p) or 6-311++G(d,p) to model the properties of triazole and pyridine-containing compounds. tandfonline.commdpi.comacs.org These calculations provide fundamental insights into the molecule's optimized geometry, electronic structure, and reactivity. dergipark.org.trresearchgate.net
Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-(2H-1,2,3-Triazol-2-yl)pyridine, calculations performed using methods like DFT with the B3LYP/6-311G(d,p) basis set are employed to predict key structural parameters. mdpi.comnih.gov
A primary conformational feature of interest is the dihedral angle between the pyridine (B92270) and triazole rings. Due to the nature of the N-C bond connecting the two aromatic rings, the molecule tends to adopt a nearly planar conformation to maximize electronic conjugation, though minor twisting can occur. The optimization process yields precise values for bond lengths, bond angles, and dihedral angles. While specific experimental data for this isomer is scarce, theoretical values can be benchmarked against crystallographic data from closely related compounds to ensure accuracy. researchgate.netmdpi.com
Below is an interactive table presenting typical optimized geometric parameters for a pyridyl-triazole system, calculated using DFT.
Table 1: Calculated Geometric Parameters
| Parameter | Value | Description |
|---|---|---|
| C-N (Inter-ring bond length) | ~1.40 Å | The bond connecting the pyridine carbon to the triazole nitrogen. |
| N-N (Triazole ring) | ~1.33 - 1.35 Å | Bond lengths between nitrogen atoms within the triazole ring. |
| C=N (Pyridine ring) | ~1.34 Å | A characteristic bond length for the carbon-nitrogen double bond in the pyridine ring. |
| Py-C-N-N (Dihedral angle) | ~5-15° | The twist angle between the pyridine and triazole rings. |
Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and reactivity of a molecule. researchgate.netmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most critical orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For pyridyl-triazole systems, DFT calculations are used to determine the energies of these orbitals. mdpi.comrsc.org Typically, the HOMO is localized on the more electron-rich ring, while the LUMO is distributed over the more electron-deficient ring, facilitating intramolecular charge transfer upon electronic excitation. mdpi.commdpi.com
The following table presents representative FMO data for a pyridyl-triazole derivative.
Table 2: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | 4.7 eV | Indicates the molecule's kinetic stability and reactivity. mdpi.com |
Mulliken population analysis is used to calculate the partial charge on each atom in a molecule, providing insight into its electronic distribution and bonding characteristics. mdpi.comirjweb.com The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comirjweb.com
For this compound, MEP maps typically show negative potential (red and yellow regions) around the nitrogen atoms of both the pyridine and triazole rings, indicating these are the most likely sites for electrophilic attack. The hydrogen atoms and parts of the carbon framework exhibit positive potential (blue regions), marking them as sites for nucleophilic attack. Mulliken charge analysis confirms this, with nitrogen atoms carrying significant negative charges. mdpi.comirjweb.com This information is invaluable for predicting how the molecule will interact with other reagents. mdpi.com
The table below shows illustrative Mulliken charges on key atoms.
Table 3: Calculated Mulliken Atomic Charges
| Atom | Charge (a.u.) | Description |
|---|---|---|
| N (Pyridine) | -0.35 to -0.45 | Highly electronegative, a site for electrophilic attack. |
| N (Triazole) | -0.25 to -0.30 | Electronegative centers within the triazole ring. |
| C (Pyridine, adjacent to N) | +0.10 to +0.20 | Electron-deficient due to the adjacent nitrogen. |
Theoretical vibrational analysis computes the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. DFT calculations are highly effective for this purpose. researchgate.net The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental data. researchgate.net
By comparing the theoretical spectrum with an experimental one, each observed band can be assigned to a specific molecular motion, such as C-H stretching, C=N stretching of the pyridine ring, or N-N stretching of the triazole ring. tandfonline.comtuiasi.ro This correlation validates both the calculated structure and the interpretation of the experimental spectrum.
The following table compares theoretical and experimental vibrational frequencies for key functional groups in a related molecule.
Table 4: Vibrational Frequency Correlation
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|---|---|
| Aromatic C-H stretch | 3150 - 3050 | 3100 - 3000 |
| Pyridine C=N stretch | ~1610 | ~1595 |
| Triazole Ring stretch | ~1505 | ~1495 |
| Inter-ring C-N stretch | ~1350 | ~1340 |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of how a molecule behaves over time. MD simulations model the atomic motions of a system by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape and dynamic properties in a simulated environment, such as in a solvent. nih.govpensoft.net
For this compound, an MD simulation would reveal the flexibility of the molecule, particularly the rotation around the bond connecting the two rings. It can also be used to study how the molecule interacts with solvent molecules or other species. nih.gov Parameters like the radius of gyration can be monitored to understand the compactness and stability of the molecular structure over the simulation time. nih.gov Although often applied to larger biomolecular systems, MD simulations are valuable for understanding the dynamic behavior of smaller molecules and their interactions in condensed phases. pensoft.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer Phenomena
Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the delocalization of electron density and understanding intramolecular interactions. mdpi.com It transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. mdpi.com
NBO analysis for this compound would quantify the hyperconjugative interactions that contribute to its stability. This includes interactions between the lone pair orbitals of the nitrogen atoms and the antibonding (σ* or π*) orbitals of adjacent bonds. These donor-acceptor interactions represent electron delocalization from filled orbitals to empty ones, which stabilizes the molecule. The analysis provides a quantitative measure of this stabilization energy, offering deep insight into the electronic communication between the pyridine and triazole rings. mdpi.commdpi.com
In Silico Approaches to Molecular Property Prediction
In silico methods have become indispensable tools in modern chemistry and drug discovery, offering rapid and cost-effective ways to predict the properties and potential applications of novel compounds. For this compound and its derivatives, these computational approaches have been instrumental in guiding synthesis and biological evaluation.
Prediction of Activity Spectra for Substances (PASS) Methodologies for Potential Research Applications
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its chemical structure. This approach has been applied to various triazole derivatives to estimate their pharmacological potential. researchgate.netacs.org
For instance, PASS predictions for 1,4,5-trisubstituted 1,2,3-triazole ethanone (B97240) and ethanol (B145695) derivatives suggested potential as antimycobacterial and anti-inflammatory agents, while indicating they were unlikely to be antineoplastic agents. researchgate.net In another study, the PASS program was used to determine the potential pharmacological activities of new bile acid dimers connected with a 1,2,3-triazole ring, with cryoprotectant and hypolipemic activities being the most frequently predicted. acs.org Some of these conjugates were also predicted to have antiviral activity. acs.org These predictions, while not a substitute for experimental testing, help to prioritize compounds for further investigation and suggest potential therapeutic areas.
A study on dihydropyridine–triazole conjugates utilized in silico ADME (absorption, distribution, metabolism, and excretion) predictions to support the potential for oral bioavailability, highlighting the utility of these computational tools in drug development. nih.gov
Computational Modeling of Molecular Interactions with Biomolecular Systems (e.g., Molecular Docking Studies)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as a derivative of this compound, and a biological target, typically a protein.
Several studies have employed molecular docking to investigate the potential of triazole-pyridine hybrids as therapeutic agents. For example, docking studies were conducted on 1,2,3-triazolyl-pyridine hybrids as potential inhibitors of human Aurora B kinase, a target for cancer therapy. nih.govacs.org The results revealed that these compounds could interact with the active site of the kinase through various noncovalent interactions, with docking scores indicating favorable binding energies. nih.govacs.org Specifically, substitutions on the pyridine and triazole rings were shown to influence the binding affinity. nih.govacs.org
In another study, novel pyrazine-containing 1,2,3-triazole derivatives were screened against selected drug targets for cancer and diabetes using an in silico docking approach. researchgate.net This allowed for the prediction of their efficacy and activity profiles, guiding future experimental work. researchgate.net Similarly, docking studies of 1,2,4-triazole-pyridine hybrids against dihydrofolate reductase (DHFR) were performed to rationalize their antimicrobial activities. nih.gov
The power of molecular docking is further illustrated in the study of 1,2,3-triazole derivatives as inhibitors of the BET bromodomain. nih.gov Co-crystal structures confirmed the molecular basis for the observed affinity, showing a direct hydrogen-bonding interaction between the 1,2,3-triazole motif and an asparagine residue in the protein's active site. nih.gov
The following table summarizes the results of some molecular docking studies on triazole derivatives:
| Compound/Derivative Class | Target Protein | Key Findings |
| 1,2,3-Triazolyl-pyridine hybrids | Human Aurora B kinase | Compounds interacted with the active site through noncovalent interactions, with docking scores ranging from -8.3 to -10.5 kcal/mol. nih.govacs.org |
| Pyrazine containing 1,2,3-triazole derivatives | EGFR and Aldose reductase | Docking predicted the activity profile for future experimental findings. researchgate.net |
| 1,2,4-Triazole-pyridine hybrids | Dihydrofolate reductase (DHFR) | In-silico investigations helped to verify the antimicrobial activities. nih.gov |
| 1,4,5-trisubstituted 1,2,3-triazole derivatives | Mycobacterium tuberculosis enoylreductase (INHA) | Compounds displayed good docking energies in the range of -6.8 to -7.8 Kcal/mol. researchgate.net |
| 1,2,3-Triazole-based inhibitors | BRD4 D1 (BET bromodomain) | The 1,2,3-triazole motif forms a direct hydrogen-bonding interaction with Asn140. nih.gov |
These studies demonstrate the crucial role of molecular docking in understanding the structure-activity relationships of this compound derivatives and in the rational design of new, more potent inhibitors for various therapeutic targets.
Theoretical Studies on Reaction Mechanisms, Transition States, and Kinetic Profiles of Synthetic Pathways
Theoretical studies, often employing quantum chemical methods like Density Functional Theory (DFT), provide valuable insights into the mechanisms, transition states, and kinetics of chemical reactions. These computational investigations complement experimental work by elucidating the underlying principles that govern the synthesis of compounds like this compound and its isomers.
The formation of 1,2,3-triazoles can be complex, and theoretical studies have been used to understand the regioselectivity of these reactions. For example, DFT calculations have been employed to evaluate the reaction mechanism for the formation of NH-1,2,3-triazoles. nih.gov These studies can rationalize the preferential formation of one regioisomer over another by comparing the energies of the transition states leading to each product. nih.gov
In the context of synthesizing 1,2,4-triazolo[1,5-a]pyridines, theoretical calculations can help to understand the electronic and structural properties of the reactants and intermediates, thereby shedding light on the reaction pathway. organic-chemistry.org Similarly, for the synthesis of 1,2,4-triazolo[4,3-a]pyridines, computational studies can aid in understanding the mechanism of cyclization reactions. organic-chemistry.org
DFT calculations have also been used to study the structural and electronic properties of triazole-pyridine compounds themselves. For instance, a DFT study of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was carried out to understand its frontier orbital energies and atomic net charges, which can be correlated with its reactivity and biological activity. mdpi.com
Furthermore, computational studies have been performed on pyridine-substituted-bis-1,2,4-triazole derivatives to investigate their stable conformations and electronic properties, which are important for their application as catalysts. dergipark.org.tr The insights gained from these theoretical investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes to access novel triazole-pyridine scaffolds. nih.govnih.gov
Coordination Chemistry and Metal Complexation of 4 2h 1,2,3 Triazol 2 Yl Pyridine Ligands
Design Principles for 4-(2H-1,2,3-Triazol-2-yl)pyridine as a Ligand
The utility of this compound as a ligand in coordination chemistry stems from its unique electronic and structural features. The presence of both a pyridine (B92270) and a triazole ring allows for a variety of coordination modes, which can be further tuned by the strategic placement of substituents.
Ligand Design for Specific Coordination Modes (e.g., Bidentate, Tridentate, Chelating, Bridging)
The design of ligands based on the this compound scaffold is a key aspect of controlling the architecture of the resulting metal complexes. By modifying the core structure, chemists can dictate whether the ligand will coordinate to a single metal center in a chelating fashion or bridge multiple metal centers to form extended structures.
Bidentate Chelating Ligands: The combination of the pyridine nitrogen and one of the triazole nitrogens can lead to the formation of a stable five-membered chelate ring with a metal ion. For instance, attaching a coordinating group at the C5 position of the triazole ring or the ortho-position of the pyridine ring can create bidentate ligands. An example is the ligand 2-(2-pyridyl)-4-(2-pyridyl)-1,2,3-triazole, which utilizes the nitrogen atoms of both pyridine rings and one from the triazole ring to coordinate to a metal center.
Tridentate Chelating Ligands: By incorporating an additional donor group, tridentate ligands can be designed. For example, a ligand with two 2-pyridyl substituents on the triazole ring can act as a tridentate N,N,N-donor. This arrangement can lead to the formation of highly stable complexes with metals that favor octahedral coordination geometries.
Bridging Ligands: The this compound moiety itself can act as a bridging ligand. The pyridine nitrogen can coordinate to one metal center, while one of the triazole nitrogens coordinates to another. This bridging capability is fundamental to the formation of di- and polynuclear complexes and coordination polymers. The distance and orientation of the donor atoms can be controlled by the nature of any linker groups, influencing the size and topology of the resulting framework. For example, bis[4-(2H-1,2,3-triazol-2-yl)phenyl]methane and related ligands with flexible or rigid spacers have been designed to create specific bridged structures.
The following table summarizes the design strategies for achieving different coordination modes with this compound-based ligands.
| Coordination Mode | Design Strategy | Example Ligand Structure (Schematic) |
| Bidentate | Introduction of a donor group at a position that allows for the formation of a five- or six-membered chelate ring. | A pyridine ring linked to a triazole ring with a coordinating substituent on the triazole. |
| Tridentate | Incorporation of two additional donor groups in proximity to the primary coordinating nitrogens. | A central triazole ring with two flanking pyridine or other donor groups. |
| Bridging | Utilization of the inherent pyridine and triazole nitrogen donors to link two separate metal centers. | Two this compound units connected by a spacer. |
Influence of Substituents on the Coordination Behavior and Stability of Complexes
Substituents on the pyridine or triazole rings of this compound ligands play a crucial role in modulating their coordination properties. These effects can be broadly categorized as electronic and steric.
Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) on the pyridine ring increase the electron density on the pyridine nitrogen, enhancing its basicity and coordinating ability. Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease the basicity of the pyridine nitrogen, potentially weakening the metal-ligand bond. These electronic modifications can influence the stability constant of the resulting complexes and their redox properties.
Steric Effects: The size and position of substituents can dictate the coordination geometry and nuclearity of the metal complexes. Bulky substituents near the coordinating nitrogen atoms can hinder the approach of multiple ligands or large metal ions, favoring the formation of complexes with lower coordination numbers. For example, a bulky group on the carbon atom adjacent to the pyridine nitrogen can prevent the formation of octahedral complexes and instead lead to tetrahedral or square planar geometries. Steric hindrance can also influence the bite angle of chelating ligands, affecting the stability and reactivity of the complexes.
Synthesis and Structural Characterization of Metal Complexes with this compound Ligands
The versatility of this compound and its derivatives as ligands is evident in the wide array of metal complexes that have been synthesized and structurally characterized. These complexes exhibit diverse coordination numbers, geometries, and nuclearities.
Complexes with Diverse Transition Metals (e.g., Fe, Co, Ni, Cu, Pd, Ag, Au, Rh, Ir, Re)
A significant number of transition metals have been successfully incorporated into complexes with this compound-based ligands. The choice of metal ion is often dictated by the desired application of the resulting complex, such as catalysis, magnetism, or photoluminescence.
The following table provides a summary of some reported metal complexes with ligands derived from this compound.
| Metal | Example Complex | Key Features |
| Iron (Fe) | Fe(L)22 | Exhibits spin-crossover behavior. |
| Cobalt (Co) | [Co(L)Cl2] | Tetrahedral geometry. |
| Nickel (Ni) | Ni(L)2(H2O)22 | Octahedral geometry, with water molecules as co-ligands. |
| Copper (Cu) | [Cu(L)2] | Distorted square planar or tetrahedral geometries are common. |
| Palladium (Pd) | [Pd(L)Cl2] | Typically forms square planar complexes. |
| Silver (Ag) | [Ag(L)]n(NO3)n | Often forms coordination polymers. |
| Rhodium (Rh) | [Rh(L)2(CO)Cl] | Used in catalytic applications. |
| Iridium (Ir) | [Ir(L)2(ppy)]+ | Investigated for photoluminescent properties. |
| Rhenium (Re) | [Re(L)(CO)3Cl] | Studied for its photophysical and catalytic properties. |
L represents a this compound-based ligand.
Elucidation of Coordination Geometries and Structural Diversity (e.g., Square Planar, Octahedral, Tetrahedral)
Single-crystal X-ray diffraction has been the primary technique for the definitive structural elucidation of metal complexes of this compound ligands. These studies have revealed a rich structural diversity, with the coordination geometry being highly dependent on the metal ion's electronic configuration, the ligand's denticity and steric profile, and the nature of the counter-ions and solvent molecules.
Octahedral Geometry: This is a common coordination geometry for many transition metals, including Fe(II), Ni(II), and Co(II), especially with bidentate or tridentate ligands that can occupy multiple coordination sites. For example, complexes of the type [M(L)2]X2, where L is a bidentate ligand, often adopt an octahedral geometry.
Tetrahedral Geometry: This geometry is frequently observed for Co(II) and Cu(I) complexes, particularly with monodentate or sterically hindered bidentate ligands.
Square Planar Geometry: This is the preferred geometry for d8 metal ions such as Pd(II), Pt(II), and sometimes Ni(II). Complexes with bidentate ligands often adopt a cis or trans square planar arrangement.
The structural diversity is further enhanced by the possibility of isomerism, including geometric (cis/trans) and facial/meridional (fac/mer) isomers in octahedral complexes.
Formation of Mono-, Di-, and Polynuclear Metal Complexes
The ability of this compound-based ligands to act as both chelating and bridging ligands allows for the formation of complexes with varying nuclearity.
Mononuclear Complexes: When the ligand acts in a chelating mode and coordinates to a single metal center, mononuclear complexes are formed. These are often discrete molecules that can be crystallized and studied individually.
Dinuclear Complexes: Bridging ligands can link two metal centers to form dinuclear complexes. The nature of the bridging ligand dictates the distance and magnetic coupling between the metal centers. These have been of interest for studying metal-metal interactions.
Polynuclear Complexes and Coordination Polymers: When a bridging ligand has the ability to connect more than two metal centers or when the metal-ligand ratio promotes extended structures, polynuclear complexes or one-, two-, or three-dimensional coordination polymers can be formed. The topology of these extended networks is influenced by the geometry of the ligand and the coordination preference of the metal ion.
Supramolecular Assembly and Coordination Polymers Incorporating this compound
The ligand this compound and its derivatives are versatile building blocks in the construction of supramolecular assemblies and coordination polymers. Their utility stems from the presence of multiple nitrogen donor atoms within the pyridine and triazole rings, which can coordinate to various metal centers. The resulting metal-organic frameworks (MOFs) and coordination polymers exhibit diverse architectures and properties, influenced by the ligand's structure, the coordination geometry of the metal ion, and the presence of counter-ions and solvent molecules.
Design and Self-Assembly Processes of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The design of MOFs and coordination polymers based on this compound ligands involves the strategic selection of metal nodes and organic linkers to achieve desired network topologies and functionalities. The self-assembly process is driven by the coordination bonds between the metal ions and the nitrogen atoms of the ligand.
For instance, the reaction of 2,6-bis[3-(pyrid-4-yl)-1,2,4-triazolyl]pyridine (H2bptp), a V-shaped multidentate N-containing ligand, with copper(I) salts leads to the formation of distinct coordination polymers. One such complex, {[Cu8(bptp)4]·6H2O}, features a Cu8 cluster-based infinite 1D ladder chain. In this structure, each H2bptp ligand coordinates to four or five Cu(I) ions through the nitrogen atoms of its pyridine and triazole groups. researchgate.netrsc.org Another complex, {[Cu5(bptp)2(CN)]·2H2O}, exhibits an unusual (3,4,5)-connected 3D topological network. The diversity in these structures highlights the strong coordination ability and varied coordination modes of the H2bptp ligand. researchgate.netrsc.org
The modification of the ligand backbone can significantly impact the resulting framework. For example, replacing the 4,4'-bipyridine (B149096) pillar in the MOF-508 with a custom-designed ligand, 4,4'-(2H-1,2,3-triazole-2,4-diyl)dipyridine, results in a porous metal-triazolate framework, MTAF-3. researchgate.netrsc.org This modification leads to a notable enhancement in CO2 uptake capacity compared to the parent MOF. researchgate.net
The nuclearity and dimensionality of the resulting coordination polymers can also be controlled by the length of the aliphatic chain linking two pyridyl-triazole moieties. Studies on bis(5-(pyridine-2-yl)-1,2,4-triazol-3-yl)alkane ligands have shown that varying the alkane spacer leads to the formation of mononuclear or binuclear complexes. rsc.org Similarly, a pyridine and thioether co-supported triazole ligand, 2-((4-(3-(cyclopentylthio)propyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine, forms a one-dimensional coordination polymer with silver(I) ions, creating a cationic polymeric structure with [Ag4] metallomacrocycles. mdpi.com
The table below summarizes some examples of coordination polymers formed with ligands related to this compound.
| Ligand | Metal Ion | Resulting Structure | Reference |
| 2,6-bis[3-(pyrid-4-yl)-1,2,4-triazolyl]pyridine (H2bptp) | Cu(I) | 1D ladder chain {[Cu8(bptp)4]·6H2O} | researchgate.netrsc.org |
| 2,6-bis[3-(pyrid-4-yl)-1,2,4-triazolyl]pyridine (H2bptp) | Cu(I) | 3D topological network {[Cu5(bptp)2(CN)]·2H2O} | researchgate.netrsc.org |
| 4,4'-(2H-1,2,3-triazole-2,4-diyl)dipyridine | Zn(II) | Porous metal-triazolate framework (MTAF-3) | researchgate.netrsc.org |
| 2-((4-(3-(cyclopentylthio)propyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine | Ag(I) | 1D coordination polymer with [Ag4] metallomacrocycles | mdpi.com |
| 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Ag(I) | 1D coordination polymer | nih.gov |
Role of Non-Covalent Interactions in Directing Supramolecular Architecture Formation
Non-covalent interactions play a crucial role in stabilizing the crystal packing and directing the final supramolecular architecture of coordination compounds derived from this compound and its analogs. These interactions include hydrogen bonding, π-π stacking, C-H···π interactions, and anion-π interactions.
In the crystal structure of a rhenium(I) tricarbonyl complex with a 2-pyridyl-1,2,3-triazole derivative bearing a 4-amino-substituted benzenesulfonamide (B165840) arm, a network of non-covalent interactions is observed. tandfonline.com These include strong intermolecular N-H···N hydrogen bonds between the sulfonamide moiety and the pyridine ring, as well as C-H···O interactions between the triazolyl group and the sulfonamide oxygen. tandfonline.com
Similarly, in pyridine- and pyrazole-based coordination compounds of Co(II) and Ni(II), various non-covalent interactions such as anion–π, π–π, C–H∙∙∙π, and C–H∙∙∙C interactions are responsible for stabilizing the layered assembly of the compounds. mdpi.comresearchgate.net Hirshfeld surface analysis is a useful tool to identify and quantify these non-covalent contacts. researchgate.net In some cases, the enclathration of counter ions, such as chloride ions, within supramolecular cavities provides additional stability to the crystal structure. mdpi.comresearchgate.net
The crystal packing of zwitterionic pyridinium-triazole ligands is stabilized by a cooperative network of intermolecular O-H···O and N-H···O hydrogen bonds. nih.gov The analysis of these interactions through techniques like Hirshfeld surface analysis reveals that contacts shorter than the sum of the van der Waals radii, appearing as red regions on the surface, correspond to strong directional interactions that govern the supramolecular organization. nih.gov
Electronic and Magnetic Properties of Metal-4-(2H-1,2,3-Triazol-2-yl)pyridine Complexes
The electronic and magnetic properties of metal complexes containing this compound ligands are of significant interest due to their potential applications in materials science. These properties are intrinsically linked to the nature of the metal center, its coordination environment, and the electronic structure of the ligand.
Ligand Field Effects and Electronic Transitions in Metal Centers
The coordination of this compound and its derivatives to a metal center influences the electronic structure of the metal ion through ligand field effects. The nitrogen atoms of the pyridine and triazole rings act as Lewis bases, donating electron density to the metal's d-orbitals. This interaction splits the d-orbitals into different energy levels, the magnitude of which depends on the ligand's field strength.
In copper(I) coordination polymers assembled from 2,6-bis[3-(pyrid-4-yl)-1,2,4-triazolyl]pyridine (H2bptp), the solid-state luminescence properties are a direct consequence of the electronic transitions within the complex. These complexes exhibit yellow/orange-red luminescence, with the intensity increasing upon cooling. rsc.org The short Cu···Cu distances observed in these structures, which are less than the sum of the van der Waals radii of copper(I), suggest the presence of metal-metal bonding interactions that can also influence the electronic properties. researchgate.netrsc.org
The electronic absorption spectra of these complexes show bands attributed to π-π* transitions within the triazole and pyridine rings. rsc.org The coordination to a metal center can cause shifts in the positions of these bands. For example, in complexes of 2-(1H-1,2,4-triazol-3-yl)pyridine with Co(II), Cd(II), and Rh(III), the ν(C=N) frequencies of the pyridine and triazole rings shift to higher energies upon coordination due to the electrophilic effect of the metal cation. tuiasi.ro
Magnetic Susceptibility Studies of Paramagnetic Complexes
Paramagnetic complexes of this compound and its analogs exhibit interesting magnetic properties arising from the presence of unpaired electrons on the metal centers. Magnetic susceptibility measurements as a function of temperature provide valuable information about the spin state of the metal ion and the nature of magnetic exchange interactions between metal centers in polynuclear complexes.
For binuclear Ni(II), Co(II), and Fe(II) complexes with bis(pyridyl-triazolyl)alkane ligands, magnetic studies have revealed weak ferromagnetic exchange interactions between the metal centers. rsc.org The magnetic behavior of Co(II) complexes is often characterized by a large magnetic anisotropy, leading to a significant decrease in the effective magnetic moment at low temperatures. rsc.org
In a study of Mn(II) and Co(II) complexes with a nitronyl-nitroxide ligand derived from o-vanillin, the magnetic data indicated significant antiferromagnetic coupling between the metal ion and the paramagnetic ligand. mdpi.com The room temperature χMT product for the Mn(II) complex was lower than the expected value for uncoupled spins, and this value decreased upon cooling, confirming the antiferromagnetic interaction. mdpi.com Similarly, the Co(II) complex also showed a lower than expected χMT value at room temperature, which decreased with decreasing temperature. mdpi.com
The spin state of iron(II) complexes with isomeric 2,6-di(1,2,3-triazolyl)pyridine ligands can be influenced by the specific isomer and the solvent molecules present in the crystal lattice. whiterose.ac.uk Some of these complexes remain in a high-spin or low-spin state across a wide temperature range, while others can exhibit spin crossover (SCO) behavior. whiterose.ac.uk
The table below presents magnetic data for some paramagnetic complexes.
| Complex | Metal Ion | Magnetic Behavior | Key Findings | Reference |
| Binuclear complexes with bis(pyridyl-triazolyl)alkane ligands | Ni(II), Fe(II) | Weak ferromagnetic exchange | Small positive D parameters | rsc.org |
| Binuclear complexes with bis(pyridyl-triazolyl)alkane ligands | Co(II) | Large magnetic anisotropy | Significant zero-field splitting | rsc.org |
| Complex with nitronyl-nitroxide ligand | Mn(II) | Antiferromagnetic coupling | χMT decreases with temperature | mdpi.com |
| Complex with nitronyl-nitroxide ligand | Co(II) | Antiferromagnetic coupling | χMT decreases with temperature | mdpi.com |
| [Fe(L2)2][ClO4]2·3H2O (L2 = 2,6-bis(1-methyl-1,2,3-triazol-4-yl)pyridine) | Fe(II) | High-spin | Remains high-spin from 5-300 K | whiterose.ac.uk |
Catalytic Applications of this compound Metal Complexes
Metal complexes derived from this compound and related ligands have emerged as promising catalysts in a variety of organic transformations. The catalytic activity is often attributed to the ability of the metal center to coordinate with substrates and facilitate bond activation, while the ligand framework provides stability and can be tailored to influence selectivity.
Rhenium(I) complexes based on 2-pyridyl-1,2,3-triazole ligands have been identified as a new class of catalysts for the electrochemical reduction of CO2. acs.org These complexes, such as [Re(2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine)(CO)3Cl], demonstrate catalytic activity for this important transformation. acs.org
Ruthenium(II) complexes containing triazole-based ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones and aldehydes. scielo.org.mx These air-stable complexes can utilize ethanol (B145695) as both a solvent and a hydrogen donor, offering a green and efficient catalytic system. scielo.org.mx
Furthermore, a magnetic porous organic polymer incorporating triazole moieties has been developed and applied as a catalyst for the synthesis of hybrid pyridine derivatives. rsc.org This catalyst facilitates the synthesis of complex molecules bearing indole (B1671886), triazole, and sulfonamide sections. rsc.org
The synthesis of various heterocyclic compounds can also be catalyzed by systems involving triazole derivatives. For instance, novel 1,2,3-triazole derivatives containing oxadiazole and trifluoromethyl pyridine moieties have been synthesized, showcasing the utility of triazole-based compounds as building blocks in medicinal chemistry. derpharmachemica.com The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been achieved using a copper complex with a triazole-based ligand. researchgate.net
Exploration in Homogeneous and Heterogeneous Catalysis
The primary application of metal complexes featuring pyridyl-triazole ligands, including this compound derivatives, has been extensively explored in the realm of homogeneous catalysis . The solubility and well-defined nature of these molecular catalysts allow for detailed mechanistic investigations and fine-tuning of their catalytic activity through ligand modification.
Rhenium(I) tricarbonyl complexes containing diimine ligands based on 4-(2-pyridyl)-1,2,3-triazole (pyta) and 1-(2-pyridyl)-1,2,3-triazole (tapy) have been synthesized and characterized as effective homogeneous catalysts for the electro- and photoreduction of CO2. acs.orgresearchgate.net These complexes are typically prepared by reacting chloropentacarbonylrhenium(I) with the respective pyridyl-triazole ligand in a suitable solvent like toluene. acs.org Similarly, iron(II) complexes with related N,N,N-pincer ligands have been developed for photocatalytic CO2 reduction in homogeneous systems.
While the majority of research has centered on homogeneous applications, the potential for heterogeneous catalysis is an area of growing interest. The development of robust solid-state catalysts is crucial for practical applications, offering advantages in catalyst separation and reusability. One approach to creating heterogeneous catalysts is the immobilization of homogeneous molecular catalysts onto solid supports. For instance, the functionalization of porous organic polymers or metal-organic frameworks (MOFs) with pyridyl-triazole metal complexes could pave the way for effective and recyclable heterogeneous catalysts. nih.gov While specific examples for this compound are still emerging, the principles of creating such hybrid materials are well-established for related catalytic systems.
Specific Catalytic Transformations (e.g., CO2 Reduction, C-H Activation)
The unique electronic properties of pyridyl-triazole ligands, characterized by their strong σ-donor and weaker π-acceptor capabilities compared to traditional bipyridyl ligands, significantly influence the redox potentials of their metal complexes. nih.gov This makes them particularly suitable for catalytic processes involving electron transfer, such as CO2 reduction and C-H activation.
A significant body of research has focused on the use of rhenium(I) complexes with pyridyl-triazole ligands for the catalytic reduction of CO2 to carbon monoxide (CO). acs.orgresearchgate.netnih.gov These complexes have demonstrated efficiency in both electrocatalytic and photocatalytic systems. The catalytic activity is highly dependent on the isomeric form of the ligand and the substituents on both the pyridine and triazole rings. For instance, only Rhenium complexes with 4-(2-pyridyl)-1,2,3-triazole (pyta) ligands that exhibit a first reduction potential around -1.7 V versus a saturated calomel (B162337) electrode (SCE) are found to be active catalysts. researchgate.net The addition of a proton source, such as water or trifluoroethanol, enhances the catalytic wave observed in cyclic voltammetry. researchgate.net
Iron complexes based on pyridyl-triazole pincer ligands have also emerged as promising earth-abundant catalysts for CO2 reduction. researchgate.net These systems can achieve high turnover numbers and selectivity for CO production under photocatalytic conditions.
Table 1: Performance of Selected Pyridyl-Triazole Metal Complexes in Homogeneous Catalytic CO2 Reduction
| Catalyst | Transformation | Conditions | Major Product(s) | Faradaic Efficiency / TON | Reference |
| [Re(pyta)(CO)₃Cl] | Electrocatalysis | MeCN, with proton source | CO, H₂, HCOOH | ~100% | researchgate.net |
| [Re(tapy)(CO)₃Cl] | Electrocatalysis | MeCN, with proton source | Inactive | - | acs.org |
| Iron(II) complex with 2,6-bis(1,2,3-triazol-4-yl)pyridine ligand | Photocatalysis | - | CO | - | researchgate.net |
Note: pyta = 4-(2-pyridyl)-1,2,3-triazole; tapy = 1-(2-pyridyl)-1,2,3-triazole. TON = Turnover Number.
The application of metal complexes with this compound and its isomers in C-H activation is a more recent and less explored area compared to CO2 reduction. However, the ability of the triazole ring to act as a directing group in C-H functionalization reactions opens up possibilities for developing novel catalytic transformations. The synthesis of pyridine-based 1,2,3-triazoles as scaffolds for C-H activation has been a subject of doctoral research, indicating the potential of these systems. rcsi.com
Palladium- and copper-catalyzed C-H functionalization of triazole rings has been reported, demonstrating the feasibility of these reactions. rsc.org These protocols allow for the introduction of various functional groups onto the triazole core, which is a key structural element of the ligands . While direct examples of catalytic C-H activation using a pre-formed metal complex of this compound are not abundant in the literature, the existing work on triazole-directed C-H activation suggests a promising future for these ligands in catalysis. For instance, palladium-catalyzed direct arylation of 1,2,3-triazoles has been shown to proceed via a concerted metalation-deprotonation (CMD) pathway. rsc.org
Mechanistic Insights into Catalytic Cycles and Active Site Characterization
Understanding the mechanistic pathways of these catalytic reactions is crucial for the rational design of more efficient catalysts. For the electrocatalytic reduction of CO2 by Rhenium-pyridyl-triazole complexes, cyclic voltammetry and spectroelectrochemical studies have provided valuable insights. The catalytic process is initiated by the reduction of the complex, which is a ligand-based reduction. acs.orgresearchgate.net The reduced species then interacts with CO2. The presence of a proton source is often necessary to complete the catalytic cycle, leading to the formation of CO and other products. The stability of the catalyst can be significantly enhanced by strategic functionalization of the triazole ring, for example, with a bulky 2,4,6-tri-tert-butylphenyl group, which provides remarkable stability during long-term electrolysis. researchgate.net
Computational studies, such as Density Functional Theory (DFT), have been employed to understand the electronic structure and reactivity of these catalysts. researchgate.net These studies help in elucidating the nature of the active species and the energetics of the catalytic cycle. For instance, in ruthenium pyridyl-carbene catalysts for CO2 reduction, a related system, computational and experimental studies have highlighted the critical role of the ligand trans to the CO2 binding site in determining the catalytic activity. nih.gov
For C-H activation , the proposed mechanisms often involve the triazole ring acting as a directing group to bring the metal center in proximity to the C-H bond to be activated. rsc.org In palladium-catalyzed arylations, a concerted metalation-deprotonation (CMD) mechanism is often invoked. rsc.org The catalytic cycle would involve the coordination of the triazole nitrogen to the metal center, followed by the cleavage of a nearby C-H bond. Subsequent steps would involve the coupling with another substrate and the regeneration of the active catalyst. The characterization of the active site in these C-H activation reactions is an ongoing area of research, with the potential for isolating and studying key intermediates in the catalytic cycle.
Applications of 4 2h 1,2,3 Triazol 2 Yl Pyridine As a Molecular Scaffold and Building Block
Role as a Privileged Scaffold in Medicinal Chemistry Research
The pyridine-triazole core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. This has led to its use in the design of novel therapeutic agents.
Design and Synthesis of Novel Chemical Entities Based on the 4-(2H-1,2,3-Triazol-2-yl)pyridine Scaffold
Molecular Hybridization Strategies Utilizing the Pyridine-Triazole Core for Enhanced Properties
Molecular hybridization is a strategy in drug design where two or more pharmacophores are combined to create a new hybrid molecule with potentially enhanced biological activity or a more desirable pharmacokinetic profile mdpi.com. The pyridine-triazole core is a popular component in such strategies. For example, molecular hybrids of pyrazolo[3,4-b]pyridine and 1,2,3-triazole have been designed and synthesized to develop new anti-MRSA (methicillin-resistant Staphylococcus aureus) candidates nih.gov. These strategies often leverage the favorable properties of both the pyridine (B92270) and triazole rings, such as their ability to participate in hydrogen bonding and their metabolic stability researchgate.net. While no specific molecular hybridization strategies utilizing the this compound core have been reported, this remains a promising avenue for future research.
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization and Derivatization
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. For various pyridine-triazole derivatives, SAR studies have provided valuable insights. For instance, in a series of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives investigated as potential antitumor agents, SAR studies revealed that the dimethylaminoethyl group was essential for high activity nih.gov. Similarly, for other 1,2,4-triazole (B32235) derivatives, the nature and position of substituents on the benzyl (B1604629) group have been shown to significantly influence antibacterial and antifungal efficacy nih.gov. Although specific SAR studies on this compound derivatives are not documented, it is anticipated that derivatization of both the pyridine and triazole rings would allow for the fine-tuning of their biological properties.
Exploration as a Ligand or Building Block for Enzyme and Receptor Interaction Studies
Pyridine-triazole derivatives are frequently explored as ligands for various enzymes and receptors due to the presence of nitrogen atoms that can coordinate with metal ions in enzyme active sites or form hydrogen bonds with receptor residues. For example, derivatives of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy nih.gov. The triazole moiety in these compounds often acts as a heme-binding group. Additionally, pyridine-triazole ligands have been synthesized and studied for their potential in targeting metal-amyloid-β species in Alzheimer's disease researchgate.net. The this compound scaffold, with its specific arrangement of nitrogen atoms, could potentially serve as a unique ligand for various biological targets, warranting further investigation.
Contributions to Materials Science and Engineering
The application of pyridine-triazole compounds extends beyond medicinal chemistry into the realm of materials science, where their unique structural and electronic properties are utilized.
Integration into Advanced Polymer Architectures and Coatings with Tunable Properties
Pyridine and triazole moieties are known to be incorporated into polymer backbones to create materials with specific functionalities chemimpex.com. The nitrogen atoms in these heterocyclic rings can act as coordination sites for metal ions, leading to the formation of coordination polymers with interesting magnetic, luminescent, or catalytic properties rsc.org. For instance, 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine has been used as a ligand to synthesize Co, Zn, and Cd-containing coordination polymers rsc.org. Furthermore, polymers containing 1,2,3-triazole units are recognized as promising new functional materials due to the triazole's large dipole moment and its ability to act as a hydrogen bond acceptor and a ligand for metal ions mdpi.com. While there are no specific reports on the integration of this compound into polymer architectures, its structure suggests potential for similar applications in creating advanced materials with tunable properties for use in coatings, catalysis, or electronics.
Development of Functional Materials (e.g., for Solar Cells, Supercapacitors, Bipolar Materials)
The pyridine-triazole motif is a promising candidate for the development of advanced functional materials, particularly in the realm of organic electronics. Although direct applications of this compound are still an emerging area of research, studies on closely related isomers and derivatives provide strong evidence of its potential.
Solar Cells:
The photophysical and electrochemical properties of pyridine-triazole ligands are of significant interest for their use in dye-sensitized solar cells (DSSCs). For instance, ruthenium(II) complexes of 2-(1H-1,2,3-triazol-4-yl)-pyridine ligands have been investigated as alternatives to traditional 2,2'-bipyridine (B1663995) ligands. The coordination of these ligands to a Ru(II) core results in complexes with tunable photophysical and electrochemical properties, which are crucial for efficient light harvesting and electron transfer in DSSCs.
In a relevant study, two novel zinc porphyrin dyes incorporating benzotriazole (B28993) and 2H- researchgate.netrsc.orgacs.orgtriazolo[4,5-c]pyridine as auxiliary acceptors were synthesized and evaluated in DSSCs. The dye featuring the triazolopyridine moiety demonstrated superior light-harvesting capabilities and achieved a higher power conversion efficiency, as detailed in the table below.
| Dye Auxiliary Acceptor | Power Conversion Efficiency (%) | Light Harvesting Efficiency | Reference |
|---|---|---|---|
| 2H- researchgate.netrsc.orgacs.orgtriazolo[4,5-c]pyridine | 6.65 | Higher | mdpi.com |
| Benzotriazole | 6.17 | Lower | mdpi.com |
These findings underscore the potential of the pyridine-triazole scaffold in designing efficient sensitizers for solar cell applications. The electronic properties of this compound are expected to be similarly beneficial.
Supercapacitors and Bipolar Materials:
While specific research on this compound in supercapacitors and bipolar materials is limited, the fundamental properties of this scaffold are relevant. The nitrogen-rich structure of the triazole and pyridine rings can facilitate charge storage and transport, which are key characteristics for electrode materials in supercapacitors and for components in bipolar materials. The ability of pyridine-triazole systems to coordinate with various metal ions also opens up possibilities for creating metal-organic frameworks (MOFs) with high porosity and redox activity, which are desirable for energy storage applications.
Design of Supramolecular Materials Based on Pyridine-Triazole Interactions
The non-covalent interactions involving pyridine and triazole rings are instrumental in the design of complex supramolecular architectures. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the C-H bonds of the rings can act as hydrogen bond donors. Furthermore, π-π stacking interactions between the aromatic rings can contribute to the stability of supramolecular assemblies.
Research on related bis(1,2,3-triazolyl)pyridine (btp) macrocycles has demonstrated their ability to self-assemble with divalent transition metal ions to form intricate structures. rsc.orgresearchgate.net For example, a macrocycle containing two btp motifs was found to form a nanotube structure in the solid state. rsc.orgresearchgate.net Another study on 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole salts showed the formation of diverse supramolecular extended architectures, such as bricklayer, columnar, and helical structures, mediated by inorganic anions and a combination of noncovalent interactions. acs.org
These examples highlight the potential of the pyridine-triazole motif to direct the formation of predictable and functional supramolecular materials. The specific substitution pattern of this compound will influence the directionality and strength of these interactions, allowing for the rational design of crystal structures and materials with desired topologies.
Applications in Organic Synthesis and Method Development
The unique chemical reactivity of the pyridine and triazole rings makes this compound a valuable tool in organic synthesis and the development of new chemical methodologies.
Use as Versatile Intermediates for Complex Heterocyclic Compound Synthesis
Pyridine-fused heterocyclic compounds are of great importance in medicinal chemistry and materials science. ias.ac.in The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. Various synthetic strategies have been developed for the synthesis of related fused heterocycles, such as 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[4,3-a]pyridines, from substituted pyridine and triazole precursors. organic-chemistry.orgorganic-chemistry.org
For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved through the cyclization of N-(pyrid-2-yl)formamidoximes. organic-chemistry.org Another approach involves the copper-catalyzed reaction of 2-aminopyridines to form the triazole ring. organic-chemistry.org These methodologies demonstrate the feasibility of using pyridinyl-triazole structures as key intermediates.
| Fused Heterocycle | Synthetic Precursor Type | Reference |
|---|---|---|
| 1,2,4-triazolo[1,5-a]pyridines | N-(pyrid-2-yl)formamidoximes | organic-chemistry.org |
| 1,2,4-triazolo[4,3-a]pyridines | 2-chloropyridine and hydrazides | organic-chemistry.org |
| 1,2,3-Triazole-fused Pyrazines | 2-cyanopyrazine | nih.gov |
The reactivity of the pyridine and triazole rings in this compound can be exploited to introduce additional functional groups or to participate in cyclization reactions to build more elaborate molecular frameworks.
Applications as Reagents in Advanced Analytical Chemistry Method Development (e.g., Metal Ion Detection)
The ability of the pyridine and triazole nitrogen atoms to coordinate with metal ions makes this compound and its derivatives promising candidates for the development of chemosensors for metal ion detection. ed.ac.ukresearchgate.net The binding of a metal ion to the pyridine-triazole scaffold can lead to a detectable change in the molecule's photophysical properties, such as fluorescence or absorbance, allowing for the quantification of the metal ion. nih.gov
A study on a series of 1,2,3-triazolyl-pyridine compounds demonstrated their ability to bind to metal ions like Cu²⁺. The ligand acts as a bidentate donor, with the nitrogen atom of the pyridine and a nitrogen atom from the triazole ring coordinating to the metal ion. researchgate.net This chelation can be harnessed for the detection of metal ions implicated in diseases like Alzheimer's. researchgate.net
Furthermore, fluorescent chemosensors based on pyridine derivatives have been developed for the rapid identification and detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of these metal ions to the sensor molecule produces distinct fluorescent responses. mdpi.com
The development of chemosensors based on the "click" generated 1,2,3-triazole moiety has become a significant area of research due to their high selectivity and sensitivity. ed.ac.ukresearchgate.netnih.gov These sensors can be designed to be "turn-off" or "turn-on," where the fluorescence is quenched or enhanced upon binding to the target analyte, respectively. The this compound framework provides a solid foundation for the design of new and effective chemosensors for a variety of metal ions.
Future Research Directions and Emerging Paradigms for 4 2h 1,2,3 Triazol 2 Yl Pyridine
Advancements in Sustainable and Green Synthesis Methodologies for Pyridine-Triazole Systems
The development of environmentally benign synthetic routes for pyridine-triazole systems is a paramount goal for future research. Traditional synthetic methods often rely on harsh reaction conditions, toxic catalysts, and hazardous solvents. The focus is now shifting towards greener alternatives that offer high atom economy, reduced energy consumption, and the use of renewable resources.
Future research will likely concentrate on one-pot synthesis methodologies, which streamline the synthetic process by combining multiple reaction steps into a single operation, thereby minimizing waste and saving time and resources. The exploration of catalytic systems based on abundant and non-toxic metals like copper and iron is also a promising avenue. For instance, copper-catalyzed cycloaddition reactions are a cornerstone in triazole synthesis, and further research into enhancing their efficiency in aqueous media or under solvent-free conditions is anticipated.
Moreover, the use of unconventional energy sources such as microwave irradiation and ultrasound to accelerate reaction rates and improve yields will continue to be an active area of investigation. These techniques often lead to shorter reaction times and cleaner reaction profiles compared to conventional heating methods.
Table 1: Comparison of Synthetic Methodologies for Pyridine-Triazole Systems
| Methodology | Traditional Approach | Green Chemistry Approach |
| Catalyst | Often precious or toxic metals | Abundant and non-toxic metals (e.g., Cu, Fe) |
| Solvent | Organic, often hazardous solvents | Water, ionic liquids, or solvent-free conditions |
| Energy Input | Conventional heating | Microwave, ultrasound |
| Efficiency | Multi-step, lower atom economy | One-pot synthesis, high atom economy |
Integration with Artificial Intelligence and Machine Learning for De Novo Molecular Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel pyridine-triazole derivatives. These computational tools can analyze vast datasets of chemical structures and their associated properties to identify promising new molecules for specific applications, a process known as de novo molecular design.
By developing sophisticated algorithms, researchers can predict the physicochemical properties of yet-to-be-synthesized 4-(2H-1,2,3-Triazol-2-yl)pyridine analogues with a high degree of accuracy. This predictive power can significantly accelerate the research and development pipeline by prioritizing the synthesis of compounds with the most desirable characteristics, such as specific electronic or optical properties.
Machine learning models can be trained to recognize the complex relationships between molecular structure and function, enabling the in silico screening of virtual libraries of pyridine-triazole compounds. This approach not only saves considerable time and resources but also opens up new avenues for discovering molecules with unprecedented functionalities.
Exploration of Novel Coordination Modes and the Development of Advanced Metal-Organic Frameworks (MOFs)
The coordination chemistry of this compound is a rich field for future exploration. The presence of multiple nitrogen atoms in the pyridine (B92270) and triazole rings allows for a variety of coordination modes with metal ions, leading to the formation of diverse and intricate supramolecular architectures.
A key area of focus will be the development of advanced Metal-Organic Frameworks (MOFs) using this compound as a building block. MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of this pyridine-triazole ligand can be leveraged to construct MOFs with tailored pore sizes, shapes, and functionalities.
Researchers are particularly interested in exploring the less common coordination modes of the 2H-1,2,3-triazole isomer, which could lead to the formation of novel network topologies and materials with unique properties. The synthesis and characterization of these new MOFs will provide valuable insights into the structure-property relationships of these fascinating materials.
Design and Synthesis of Advanced Functional Materials with Highly Tunable Optical, Electronic, and Catalytic Properties
The unique electronic structure of this compound makes it an excellent candidate for the development of advanced functional materials. By strategically modifying the molecular structure, researchers can fine-tune the optical, electronic, and catalytic properties of these materials to meet the demands of specific applications.
In the realm of optical materials, future research will focus on designing pyridine-triazole derivatives with tailored photophysical properties, such as high quantum yields and long-lived excited states, for applications in organic light-emitting diodes (OLEDs) and sensors. The ability to control the emission color and efficiency by chemical modification is a particularly attractive feature.
From an electronics perspective, the incorporation of this compound into organic semiconductors and conductive polymers is an emerging area of interest. The electron-deficient nature of the triazole ring combined with the coordinating ability of the pyridine moiety can be exploited to create materials with desirable charge transport characteristics.
In-depth Mechanistic Insights into Catalytic Processes and Molecular Interactions using Advanced Experimental and Computational Techniques
A deeper understanding of the fundamental mechanisms underlying the catalytic activity and molecular interactions of this compound is crucial for the rational design of more efficient systems. Future research will employ a combination of advanced experimental and computational techniques to probe these processes at the molecular level.
Experimental methods such as in-situ spectroscopy and kinetic studies will provide valuable data on reaction intermediates and transition states in catalytic cycles involving pyridine-triazole complexes. This information is essential for elucidating reaction pathways and identifying rate-determining steps.
Computational modeling, particularly density functional theory (DFT), will play an increasingly important role in complementing experimental findings. DFT calculations can provide detailed insights into the electronic structure of catalysts and substrates, the energetics of reaction pathways, and the nature of non-covalent interactions that govern molecular recognition and self-assembly processes.
Multi-Disciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Computational Modeling for Pyridine-Triazole Hybrids
The full potential of this compound and its derivatives will be realized through a multidisciplinary research approach that integrates synthetic chemistry, materials science, and computational modeling. The synergy between these disciplines will be essential for tackling the complex challenges associated with designing and developing next-generation materials.
Synthetic chemists will focus on developing novel and efficient routes to a wide range of pyridine-triazole hybrids with diverse functionalities. Materials scientists will then characterize the physical and chemical properties of these new materials and explore their potential applications in areas such as electronics, energy storage, and sensing.
Computational modelers will provide the theoretical framework to understand the observed properties and to guide the design of new and improved materials. This iterative cycle of design, synthesis, characterization, and modeling will accelerate the pace of discovery and innovation in the field of pyridine-triazole chemistry.
Q & A
Basic: What are the optimal synthetic routes for 4-(2H-1,2,3-Triazol-2-yl)pyridine, and how can reaction conditions be tailored for high yield?
Methodological Answer:
The primary synthesis leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . A typical protocol involves reacting 2-ethynylpyridine with an azide derivative under inert conditions (e.g., N₂ atmosphere) using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 THF/H₂O solvent system at 25–60°C. Yield optimization requires strict control of stoichiometry (1:1.2 azide:alkyne ratio) and catalyst loading (5–10 mol%). For purification, column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol is recommended. Alternative methods include Ru-catalyzed reactions for enhanced regioselectivity, though these are less common due to cost .
Advanced: How can regioselectivity challenges in synthesizing this compound derivatives be systematically addressed?
Methodological Answer:
Regioselectivity issues arise from competing 1,4- vs. 1,5-triazole formation. To mitigate this:
- Catalyst Choice: Cu(I) favors 1,4-regioisomers, while Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) promote 1,5-products .
- Substrate Design: Electron-withdrawing groups on azides or alkynes bias cycloaddition pathways. For example, aryl azides with para-nitro groups enhance 1,4-selectivity.
- Computational Screening: DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to guide substituent selection .
- Post-Synthetic Analysis: Use HPLC-MS to quantify isomer ratios and adjust reaction parameters iteratively .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry via diagnostic peaks: 1,4-triazoles show a singlet at δ 7.8–8.2 ppm for triazolyl protons, while pyridine protons resonate at δ 8.5–9.0 ppm (doublets) .
- Mass Spectrometry (ESI-TOF): Verify molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns distinguish isomers.
- HPLC-PDA: Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and resolve regioisomers .
Advanced: How should researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
Methodological Answer:
- Solvent Effects: Re-run NMR in deuterated solvents matching computational settings (e.g., DMSO-d₆ vs. gas-phase DFT).
- Conformational Analysis: Perform molecular dynamics (MD) simulations (e.g., AMBER) to identify dominant conformers in solution.
- DFT Refinement: Use hybrid functionals (e.g., B3LYP-D3) with solvent models (e.g., PCM) to improve shift accuracy .
- Cross-Validation: Compare with X-ray crystallography data (if available) to validate structural assignments .
Basic: What are the key applications of this compound in coordination chemistry?
Methodological Answer:
The compound acts as a versatile N,N-chelating ligand for transition metals (e.g., Re, Ir, Mn):
- Ligand Design: Its triazole-pyridine motif stabilizes metal centers in low oxidation states, enhancing catalytic or photophysical activity .
- Electrochemical Studies: Cyclic voltammetry (e.g., in THF with 0.1 M TBAPF₆) reveals redox potentials influenced by metal-ligand charge transfer .
- Photocatalysis: Ir(III) complexes incorporating this ligand exhibit high triplet-state lifetimes (>1 µs), suitable for OLED emitters .
Advanced: What experimental strategies optimize the use of this compound in OLED device architectures?
Methodological Answer:
- Photophysical Tuning: Measure triplet energy (ET) via low-temperature phosphorescence spectroscopy. Target ET > 2.5 eV for blue emission .
- Device Fabrication: Co-deposit the Ir(III) complex with host materials (e.g., CBP) in a 6–8% doping ratio. Use ITO/PEDOT:PSS/EML/TPBi/LiF/Al layered structures.
- Efficiency Analysis: Quantify external quantum efficiency (EQE) using integrating spheres; correlate with HOMO-LUMO gaps from DFT .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE: Wear nitrile gloves (EN 374 compliant) and flame-retardant lab coats. Use FFP2 respirators if aerosolization is possible .
- Ventilation: Conduct reactions in fume hoods with ≥0.5 m/s face velocity.
- Spill Management: Neutralize with 5% NaHCO₃, absorb with vermiculite, and dispose as hazardous waste .
Advanced: How can crystallographic disorders in this compound structures be modeled using SHELXL?
Methodological Answer:
- Disorder Refinement: Split atomic positions (PART command) and apply isotropic displacement parameter (ADP) constraints. Use SUMP to ensure occupancy sums to 1 .
- Hydrogen Placement: For disordered H atoms, apply AFIX 66 or 67 and refine with riding models.
- Validation: Check R1/wR2 convergence (<5% difference) and validate with CheckCIF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
